molecular formula C21H20N2O2 B2468383 Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone CAS No. 1428371-01-0

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Cat. No.: B2468383
CAS No.: 1428371-01-0
M. Wt: 332.403
InChI Key: QLTHXXUNMOAVHC-UHFFFAOYSA-N
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Description

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is a complex organic compound that features a naphthalene ring, a piperidine ring, and a pyridine ring

Scientific Research Applications

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic properties.

    Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical probe.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. As with all chemicals, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound would likely involve further exploration of its biological activities, potentially leading to the development of new drugs or therapies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Derivative: The piperidine ring is functionalized with a methanone group.

    Attachment of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.

    Coupling with Naphthalene: The final step involves coupling the naphthalene ring with the previously formed intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Comparison with Similar Compounds

Similar Compounds

  • Naphthalen-2-yl(pyrrolidin-1-yl)methanone
  • Pyridin-2-yl(piperidin-1-yl)methanone

Uniqueness

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone is unique due to the combination of its three-ring system, which imparts specific chemical and physical properties. This makes it distinct from other similar compounds that may only contain one or two of these rings.

Properties

IUPAC Name

naphthalen-1-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O2/c24-21(19-9-5-7-16-6-1-2-8-18(16)19)23-14-11-17(12-15-23)25-20-10-3-4-13-22-20/h1-10,13,17H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLTHXXUNMOAVHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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